N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide
Description
Properties
CAS No. |
64511-69-9 |
|---|---|
Molecular Formula |
C22H28N2O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[4-[2-hydroxy-3-(4-phenylpiperidin-1-yl)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C22H28N2O3/c1-17(25)23-20-7-9-22(10-8-20)27-16-21(26)15-24-13-11-19(12-14-24)18-5-3-2-4-6-18/h2-10,19,21,26H,11-16H2,1H3,(H,23,25) |
InChI Key |
UUBCFFXJYYLANK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCC(CC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves multi-step organic reactions starting from commercially available precursors such as 4-hydroxyacetophenone or 4-hydroxyphenylacetic acid. The key steps include:
Step 1: Formation of Epoxide Intermediate
4-Hydroxyacetophenone or 4-hydroxyphenylacetic acid is reacted with epichlorohydrin to form an epoxide intermediate. This reaction is generally carried out under basic conditions to facilitate epoxide ring formation.Step 2: Nucleophilic Ring Opening by 4-Phenylpiperidine
The epoxide intermediate undergoes nucleophilic attack by 4-phenylpiperidine, opening the epoxide ring and forming the hydroxypropoxy linkage attached to the piperidine moiety.Step 3: Acetylation to Form the Acetamide Group
The phenolic hydroxyl group is then acetylated using acetic anhydride or acetyl chloride to yield the acetamide functional group, completing the synthesis of this compound.
Detailed Reaction Conditions
| Step | Reactants | Conditions | Solvents | Catalysts/Additives | Yield & Notes |
|---|---|---|---|---|---|
| 1 | 4-Hydroxyacetophenone + Epichlorohydrin | Basic medium, room temperature to mild heating | Dichloromethane or acetone | Lutidine or other organic bases | Formation of epoxide intermediate; high yield |
| 2 | Epoxide intermediate + 4-Phenylpiperidine | Mild heating (40-60°C), stirring | Dichloromethane or acetone | Potassium carbonate, catalytic KI | Nucleophilic ring opening; yields 60-80% |
| 3 | Phenolic intermediate + Acetic anhydride or acetyl chloride | Room temperature to reflux | Dichloromethane or other inert solvents | Pyridine or triethylamine as base | Acetylation step; yields 70-90% |
These conditions are adapted from standard organic synthesis protocols and reported variations in literature.
Industrial and Scalable Synthesis
For large-scale production, continuous flow reactors and automated systems are employed to improve reaction control, yield, and purity. Continuous flow techniques allow precise temperature and reaction time management, reducing side reactions and facilitating purification.
Analytical Characterization and Verification
The synthesized compound is characterized by various analytical techniques to confirm structure and purity:
| Technique | Purpose | Typical Findings |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | 1H and 13C NMR confirm the presence of acetamide, hydroxypropoxy, and piperidine moieties |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak consistent with calculated molecular weight (~292.37 g/mol) |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity typically above 95% after purification |
| Elemental Analysis (C, H, N) | Composition verification | Matches theoretical values for the compound |
These methods ensure the compound’s identity and quality for further biological or chemical studies.
Comparative Analysis with Structurally Related Compounds
Several analogs with similar structures have been synthesized and studied, differing mainly in the substitution on the piperidine or phenyl rings. These analogs help in understanding structure-activity relationships and optimizing biological effects.
| Compound Name | Structural Variation | Impact on Activity |
|---|---|---|
| N-[4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl]acetamide | Lacks phenyl group on piperidine | Altered receptor binding and activity |
| N-[4-[2-hydroxy-3-[4-[4-(trifluoromethyl)phenoxy]piperidin-1-yl]propoxy]phenyl]acetamide | Contains trifluoromethyl group | Increased lipophilicity and membrane permeability |
| N-{4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl}acetamide | Isopropylamine substitution | Different enzyme modulation profile |
Such comparisons highlight the unique properties of this compound within this chemical class.
Summary of Research Findings on Preparation
- The epoxide intermediate formation from 4-hydroxyacetophenone and epichlorohydrin is a critical step enabling subsequent nucleophilic substitution.
- The nucleophilic ring opening by 4-phenylpiperidine is efficient under mild basic conditions, providing good yields.
- Acetylation of the phenolic hydroxyl completes the synthesis, producing the target acetamide compound.
- Reaction conditions including choice of solvent, temperature, and catalysts significantly influence yield and purity.
- Continuous flow synthesis methods offer advantages for industrial-scale production.
- Analytical techniques confirm the structure and purity, supporting reproducibility and quality control.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Structural Characteristics
The molecular formula of N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide is . The compound features a piperidine ring, which is known for its role in various pharmacological activities. The presence of hydroxyl and acetamide functional groups enhances its solubility and reactivity, making it a candidate for drug development.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antidepressant Effects : Studies have shown that derivatives of piperidine can have antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine . This suggests that this compound may also influence mood regulation.
- Analgesic Properties : Piperidine derivatives are often investigated for their analgesic effects. The structural configuration of this compound may contribute to pain relief mechanisms through opioid receptor interactions .
- Anti-inflammatory Activity : Some studies suggest that compounds with similar structures can exhibit anti-inflammatory effects, potentially useful in treating conditions like arthritis or other inflammatory diseases .
Potential Therapeutic Uses
Given its structural features and biological activities, this compound could be explored for several therapeutic applications:
- Neurological Disorders : The compound may hold promise in treating conditions such as depression or anxiety due to its potential effects on neurotransmitter systems.
- Chronic Pain Management : Its analgesic properties could make it a candidate for developing new pain management therapies, particularly for chronic pain conditions where traditional analgesics are ineffective .
Mechanism of Action
The mechanism of action of N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide involves its interaction with specific molecular targets. The piperidine ring and phenyl group allow it to bind to certain receptors or enzymes, potentially modulating their activity. This compound may also interact with cellular pathways involved in pain and inflammation, contributing to its observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural similarities with several acetamide derivatives, differing primarily in substituents on the propoxy chain or the heterocyclic amine. Below is a detailed comparison:
Piperidine vs. Piperazine Derivatives
Acetamide, N-[4-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propoxy]phenyl]- (CAS 47553-76-4)
- Key Difference : Replacement of the piperidine ring with a piperazine (two nitrogen atoms in a six-membered ring).
- Molecular Formula : C21H27N3O3 vs. the target compound’s formula (if available).
- Physical Properties : Melting point 160°C, density 1.206 g/cm³, molar mass 369.46 g/mol .
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS 61086-18-8)
Sulfonamide and Sulfonyl Modifications
N-[4-(2-Hydroxy-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propoxy)phenyl]acetamide (CAS 111752-50-2)
- Key Difference : Piperazinyl group substituted with a tosyl (4-methylphenylsulfonyl) group.
- Molecular Formula : C22H29N3O5S.
Amino Group Substituents
N-{4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl}acetamide
Heterocyclic and Aromatic Variations
2-(4-Ethoxyphenyl)-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide (CAS 941983-30-8)
Data Table: Comparative Analysis of Structural Analogs
| Compound Name (CAS) | Molecular Formula | Molar Mass (g/mol) | Key Substituent | Melting Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| Target Compound (Hypothetical) | Not Provided | — | 4-Phenyl-1-piperidinyl | — | — |
| Acetamide, N-[4-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propoxy]phenyl]- (47553-76-4) | C21H27N3O3 | 369.46 | 4-Phenyl-1-piperazinyl | 160 | 1.206 |
| N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (61086-18-8) | C16H24N2O2 | 276.38 | Methoxymethyl-piperidinyl | — | — |
| N-[4-(2-Hydroxy-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propoxy)phenyl]acetamide (111752-50-2) | C22H29N3O5S | 447.55 | Tosyl-piperazinyl | — | — |
| N-{4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl}acetamide (Not Provided) | — | — | Isopropylamino | — | — |
| 2-(4-Ethoxyphenyl)-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide (941983-30-8) | C25H29N5O2 | 431.5 | Pyridazine-methylpiperazine | — | — |
Functional Implications of Structural Differences
- Receptor Specificity : Piperidine/piperazine rings and aromatic substituents influence affinity for adrenergic, serotonin, or dopamine receptors. For example, tosyl-piperazinyl derivatives (CAS 111752-50-2) may target sulfonamide-sensitive enzymes, while pyridazine-containing analogs (CAS 941983-30-8) could interact with kinases .
- Solubility and Bioavailability : Piperazine derivatives (e.g., CAS 47553-76-4) may exhibit higher water solubility due to increased hydrogen bonding, whereas phenyl-piperidinyl analogs (target compound) are more lipophilic, favoring blood-brain barrier penetration .
- Metabolic Stability : Acetamide moieties generally resist hydrolysis, but sulfonyl groups (CAS 111752-50-2) may undergo phase II metabolism, altering pharmacokinetics .
Biological Activity
N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide, also known as compound CID 47407, is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound has the following structural characteristics:
- Molecular Formula : C22H28N2O4
- IUPAC Name : N-[4-[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl]acetamide
- SMILES : CC(=O)NC1=CC=C(C=C1)OCC(CN2CCC(CC2)(C3=CC=CC=C3)O)O
This structure suggests a potential for interaction with various biological targets due to its multiple functional groups.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, studies on quinazoline derivatives have reported IC50 values ranging from 1.12 to 15.4 nM against various cancer cell lines, suggesting that modifications to the piperidine moiety could enhance efficacy against resistant cancer types .
The biological activity of this compound can be attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation. The presence of the piperidine ring is crucial for binding to targets such as the epidermal growth factor receptor (EGFR), which is often mutated in various cancers. For example, certain derivatives have shown IC50 values as low as 5 nM against EGFR, indicating potent inhibition .
Study 1: Cytotoxicity Assays
A study evaluating the cytotoxic effects of this compound on the MiaPaCa2 pancreatic cancer cell line reported an IC50 value of approximately 1.32 μM. This indicates a significant potential for inducing apoptosis in cancer cells .
Study 2: Structural Activity Relationship (SAR)
The SAR analysis conducted on related compounds highlighted that modifications to the aniline ring and piperidine moiety can significantly influence biological activity. Compounds with ortho and para substitutions on the aniline ring demonstrated enhanced binding affinity and cytotoxicity compared to meta-substituted variants .
Data Table: Biological Activity Summary
Q & A
Q. Methodological Answer :
- In Vitro Binding Assays : Use radiolabeled ligands (e.g., iodocyanopindolol) to assess affinity for β1/β2/β3 adrenergic receptors .
- Functional Assays : Measure cAMP production in transfected HEK293 cells to evaluate agonism/antagonism .
- Dose-Response Studies : Test concentrations ranging from 1 nM to 10 µM to determine IC50/EC50 values .
Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR or MS) during structural elucidation?
Q. Methodological Answer :
- Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments in complex spectra .
- 2D NMR Techniques : Use COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivity .
- Comparative Analysis : Cross-reference with spectral databases (e.g., PubChem) or structurally related compounds (e.g., acebutolol impurities) .
Advanced Question: What strategies are effective for optimizing the compound’s selectivity toward β3-adrenergic receptors?
Q. Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Modify substituents on the phenylpiperidine moiety. For example:
- Molecular Docking : Simulate interactions with β3 receptor crystal structures (e.g., PDB: 7C7X) to guide design .
- In Vivo Validation : Test optimized analogs in animal models of metabolic disorders (e.g., obesity, diabetes) .
Advanced Question: How should researchers address discrepancies in impurity profiling during quality control?
Q. Methodological Answer :
- Impurity Identification : Use LC-MS/MS to detect and characterize byproducts (e.g., diastereomers or hydrolyzed derivatives) .
- Synthesis of Reference Standards : Prepare and isolate impurities (e.g., N-[3-acetyl-4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl]acetamide) for direct comparison .
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to predict stability-related impurities .
Advanced Question: What methodologies are recommended for studying the compound’s pharmacokinetics in preclinical models?
Q. Methodological Answer :
- Plasma Protein Binding : Use equilibrium dialysis to assess binding affinity .
- Metabolic Stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS .
- Tissue Distribution : Administer radiolabeled compound and measure radioactivity in organs (e.g., brain, liver) .
Advanced Question: How can computational tools aid in predicting the compound’s off-target effects?
Q. Methodological Answer :
- Pharmacophore Modeling : Screen against databases (e.g., ChEMBL) to identify potential off-targets (e.g., serotonin receptors) .
- Machine Learning : Train models on ADMET datasets to predict toxicity or CYP450 inhibition .
- Molecular Dynamics Simulations : Analyze binding persistence to non-target proteins (e.g., hERG channel) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
